N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features both thiophene and benzothiazole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their anti-inflammatory and antimicrobial properties.
Benzothiazole Derivatives: Exhibits anticancer and antiviral activities
Uniqueness
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of thiophene and benzothiazole rings, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-15-11(18)8-6-7-20-13(8)17-12(19)14-16-9-4-2-3-5-10(9)21-14/h2-7H,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZHMUWBQXBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.